N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
Description
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic hybrid molecule combining a 6-ethyl-substituted coumarin (2H-chromen-2-one) core with a benzofuran ring and a propanamide side chain. The coumarin moiety is a well-studied pharmacophore known for diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties . This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles by integrating multiple heterocyclic systems .
Properties
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-3-13-9-10-18-15(11-13)16(12-20(25)26-18)22-21(23-19(24)4-2)14-7-5-6-8-17(14)27-22/h5-12H,3-4H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJWWQADJHHCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the preparation of the coumarin and benzofuran intermediates. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting product is then subjected to further reactions to introduce the benzofuran moiety and the propanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products with potentially different biological activities .
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . The benzofuran moiety may enhance the compound’s binding affinity and specificity for these targets, leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The compound is compared to analogs with variations in substituents, heterocyclic rings, and side chains. Key examples include:
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Core Structure: 6-methylchromone (4H-chromen-4-one) fused to a thiazolidinone ring.
- Substituents : Methyl group at position 6, furan-2-carboxamide side chain.
- Activity: Explored as an antifungal agent due to synergistic effects of thiazolidinone and chromone pharmacophores .
- Heterocyclic Ring: Benzofuran in the target compound vs. thiazolidinone in the analog. Benzofuran’s planar structure may enhance π-π stacking with biological targets, whereas thiazolidinone introduces sulfur-based interactions. Substituent Size: Ethyl (target) vs. methyl (analog) groups affect steric bulk and lipophilicity, influencing binding affinity and metabolic stability .
Coumarin-Benzofuran Hybrids
- Core Structure : Unsubstituted coumarin fused to benzofuran.
- Substituents : Varied side chains (e.g., hydroxyl, methoxy).
- Activity : Demonstrated antitumor activity via topoisomerase inhibition .
- Key Differences :
- The 6-ethyl and propanamide groups in the target compound may enhance target specificity compared to simpler hydroxyl/methoxy derivatives.
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a synthetic compound characterized by its complex structure, which incorporates elements from chromene and benzofuran. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.
Chemical Structure
The molecular formula for this compound is . The structural features include:
- Chromene moiety : A bicyclic structure known for various biological activities.
- Benzofuran ring : Contributes to the compound's aromatic properties.
- Propanamide group : Enhances the compound's solubility and bioavailability.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of chromene and benzofuran can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation : Compounds targeting specific signaling pathways can halt the growth of cancer cells.
- Induction of apoptosis : Activation of caspases and other apoptotic pathways has been observed in cell lines treated with related compounds.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines. This activity may be attributed to:
- Inhibition of NF-kB pathway : This pathway plays a crucial role in the expression of inflammatory genes.
- Scavenging of free radicals : The compound can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes, which is crucial for its therapeutic applications:
| Enzyme | Mechanism of Action | Potential Applications |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | Alzheimer's disease treatment |
| Monoamine oxidase (MAO) | Inhibition leading to increased neurotransmitter levels | Treatment of depression |
Study 1: Anticancer Activity
A study conducted on a series of chromene derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7). The IC50 values indicated that this compound was effective at low concentrations, suggesting a strong potential for further development as an anticancer agent.
Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory properties were evaluated using an animal model of arthritis. The results showed that treatment with the compound significantly reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the chromenone moiety : Achieved through condensation reactions.
- Cyclization to form the benzofuran ring : This involves cyclization reactions under acidic conditions.
- Coupling reactions : Utilizing palladium-catalyzed methods to link the chromenone and benzofuran components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
